4-(2-Fluorophenyl)piperazine-1-carboximidamide
Description
Properties
IUPAC Name |
4-(2-fluorophenyl)piperazine-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN4/c12-9-3-1-2-4-10(9)15-5-7-16(8-6-15)11(13)14/h1-4H,5-8H2,(H3,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYSFDAIOSWIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)piperazine-1-carboximidamide typically involves the reaction of 2-fluoroaniline with piperazine derivatives. One common method includes the use of 2-fluoroaniline and bis(2-chloroethyl)amine hydrochloride in the presence of a solvent like diethylene glycol monomethyl ether. The reaction is carried out under reflux conditions with microwave irradiation at a power of 800W for about 3 minutes .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)piperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups like amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
1.1. Trace Amine-Associated Receptor 1 (TAAR1) Agonism
Recent studies have highlighted the efficacy of 4-(2-fluorophenyl)piperazine-1-carboximidamide derivatives as agonists for the trace amine-associated receptor 1 (TAAR1). These compounds have demonstrated nanomolar EC50 values, indicating potent agonistic activity. The structural modifications on the phenyl ring significantly influence their agonistic properties, with ortho-substituted derivatives exhibiting enhanced potency compared to their para or meta counterparts .
Key Findings:
- Potency : Compounds with specific substitutions showed EC50 values ranging from 20 nM to 160 nM.
- Therapeutic Potential : The TAAR1 agonists may provide antipsychotic-like effects while reducing metabolic syndrome risks associated with traditional antipsychotics like olanzapine .
Antitumor Activity
2.1. Cytotoxicity Against Cancer Cell Lines
This compound has been evaluated for its cytotoxic effects against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers. The compound exhibited significant cytotoxicity with IC50 values ranging from 7 µM to 18 µM across different cell lines, indicating its potential as an anticancer agent .
| Cell Line | IC50 Value (µM) | Selectivity Ratio (HaCaT/Cell Line) |
|---|---|---|
| HCT-116 | 7 - 11 | 4 |
| MCF-7 | 15 - 19 | 2 |
| HeLa | 11 - 18 | Variable |
2.2. Mechanism of Action
The mechanism underlying the cytotoxic effects of these compounds appears to be related to their ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways . Further research is ongoing to elucidate the exact molecular mechanisms involved.
Psychiatric Disorder Treatment
3.1. Potential Antipsychotic Effects
The role of TAAR1 in modulating neurotransmitter systems has led researchers to explore the use of this compound derivatives in treating psychiatric disorders. The agonistic activity at TAAR1 suggests that these compounds could be beneficial in managing conditions such as schizophrenia and depression, potentially offering a new class of antipsychotic medications with fewer side effects compared to existing treatments .
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperazine ring provides structural stability. The compound may act on neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
The position of substituents on the phenyl ring significantly impacts physicochemical properties and synthetic efficiency. Key comparisons include:
Table 1: Substituent Effects on Piperazine-1-carboximidamide Derivatives
Key Observations :
- Synthetic Efficiency : Electron-withdrawing groups (e.g., -CF₃) reduce yields (31% for compound 9) compared to electron-neutral fluorine (57% for 2-fluoro) .
- Stability : The 2-fluorophenyl analog exhibits instability in gastric fluid, likely due to steric hindrance or susceptibility to acidic hydrolysis . In contrast, the 4-fluorophenyl derivative remains stable under similar conditions.
Salt Forms and Physicochemical Properties
The choice of counterion influences solubility and bioavailability:
Table 2: Salt Forms of Selected Derivatives
Key Observations :
Functionalization and Pharmacological Potential
The 2-fluorophenyl piperazine scaffold serves as a versatile intermediate in drug discovery:
- Beta-Blocker Prodrugs: Derivatives with alkoxycarbonylamino groups (e.g., 2-hydroxy-3-[4-(2-fluorophenyl)piperazinyl]propyl benzoates) demonstrate adaptability for prodrug design .
- TAAR1 Agonists : Piperazine-1-carboximidamide derivatives, including 2-fluoro and 4-fluoro analogs, are explored as trace amine-associated receptor 1 (TAAR1) agonists, suggesting CNS applications .
- Dual BRAF/HDAC Inhibitors : Complex molecules incorporating 2-fluorophenyl-piperazine moieties (e.g., compound 14f) highlight its role in oncology-targeted therapies .
Research Findings and Implications
Synthetic Challenges : Bulky substituents (e.g., -CF₃) reduce yields, whereas fluorine at the 2-position balances electronic effects and synthetic feasibility .
Stability-Complexity Trade-off : While the 2-fluorophenyl group may enhance receptor binding affinity, its instability in gastric environments necessitates prodrug strategies or formulation adjustments .
Structural Versatility : The scaffold supports diverse functionalization, enabling optimization for target selectivity (e.g., TAAR1 vs. dopamine D3 receptors) .
Biological Activity
4-(2-Fluorophenyl)piperazine-1-carboximidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluoroaniline with piperazine derivatives. A common method includes using 2-fluoroaniline and bis(2-chloroethyl)amine hydrochloride under reflux conditions with microwave irradiation, which enhances yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating notable cytotoxicity. The following table summarizes its activity:
| Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| HCT-116 | 7.0 | 4 |
| MCF-7 | 15.0 | 2 |
| HeLa | 11.0 | 3 |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .
Antimicrobial Activity
In addition to anticancer effects, this compound has shown antimicrobial properties. It is being investigated for its ability to inhibit the growth of various bacterial strains, making it a candidate for further development in treating infections.
The mechanism of action for this compound involves its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to certain receptors or enzymes, particularly those involved in neurotransmission and cancer cell proliferation. The compound may modulate the activity of neurotransmitter receptors and enzymes, leading to various biological effects .
Case Studies
Several studies have elucidated the biological effects of this compound:
- Study on Anticancer Activity : A study conducted on various derivatives including this compound showed promising results in inhibiting cell viability across different cancer types, particularly colorectal and breast cancers .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against common pathogens, revealing significant inhibition zones compared to control compounds.
- Mechanistic Insights : Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer progression, providing insights into its therapeutic potential .
Q & A
Q. How can metabolic pathways be elucidated to identify potential toxicophores?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS/MS . Isotope labeling (¹⁴C at the carboximidamide group) tracks metabolic fate. Computational tools like MetaSite prioritize likely oxidation or conjugation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
